molecular formula C23H17N3OS B2670870 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide CAS No. 921163-12-4

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide

Cat. No.: B2670870
CAS No.: 921163-12-4
M. Wt: 383.47
InChI Key: XTTUOSBMQGYDHA-UHFFFAOYSA-N
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Description

N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide is a synthetic small molecule featuring a fused imidazo[2,1-b]thiazole core substituted with a 3-methyl group at position 3 and a 2-naphthamide moiety at the para-position of the phenyl ring. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active compounds targeting enzymes such as cyclooxygenase-2 (COX-2) .

Properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS/c1-15-14-28-23-25-21(13-26(15)23)17-8-10-20(11-9-17)24-22(27)19-7-6-16-4-2-3-5-18(16)12-19/h2-14H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTUOSBMQGYDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

N 4 3 methylimidazo 2 1 b thiazol 6 yl phenyl 2 naphthamide\text{N 4 3 methylimidazo 2 1 b thiazol 6 yl phenyl 2 naphthamide}

Biological Activity Overview

The biological evaluation of this compound has revealed several key activities:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various bacterial strains.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : It may possess anti-inflammatory properties, contributing to its therapeutic potential.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

A study conducted on a series of imidazo[2,1-b]thiazole derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, a derivative with a similar structure showed an IC50 value in the low micromolar range against breast cancer cells . The presence of the naphthalene moiety is believed to enhance its interaction with DNA or other cellular targets.

Anti-inflammatory Effects

Research has suggested that imidazo[2,1-b]thiazole derivatives can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Studies

Several case studies have been documented regarding the efficacy of imidazo[2,1-b]thiazole derivatives:

  • Case Study 1 : A derivative similar to this compound was tested for its anticancer properties in a xenograft model of human breast cancer. The results showed a significant reduction in tumor size compared to controls .
  • Case Study 2 : In a clinical trial assessing the antimicrobial properties of imidazo[2,1-b]thiazole derivatives, one compound demonstrated effective clearance of Staphylococcus aureus infections in patients resistant to standard antibiotics .

Comparative Analysis

To better understand the unique properties of this compound compared to other compounds within its class, a comparative analysis is presented below:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
4-Methylimidazo[2,1-b]thiazoleLowModerateLow
3-Methylimidazo[2,1-b]thiazoleHighLowHigh

Scientific Research Applications

Structural Characteristics

The compound features an imidazo[2,1-b]thiazole moiety linked to a phenyl group and a naphthamide structure. This configuration is significant as it contributes to the compound's reactivity and interaction with biological targets. The presence of nitrogen, sulfur, and aromatic rings in its structure enhances its potential for diverse applications.

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new reaction mechanisms and develop novel synthetic pathways.
  • Catalysis : It can be utilized as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Biology

  • Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit antimicrobial properties. Studies have shown that derivatives of imidazo[2,1-b]thiazole can inhibit the growth of various bacteria and fungi.
  • Anticancer Properties : The compound is under investigation for its potential to inhibit cancer cell proliferation. For instance, derivatives have demonstrated significant cytotoxic effects against multiple cancer cell lines with IC50 values indicating strong antitumor activity.
  • Mechanism of Action : It may function by interacting with specific enzymes or receptors involved in disease pathways, potentially inhibiting their activity and thereby blocking tumor growth.

Medicine

  • Therapeutic Agent : There is ongoing research into the compound's use as a therapeutic agent targeting specific enzymes or receptors related to diseases. Its potential role in drug development is particularly noteworthy due to its unique pharmacological properties.
  • Case Studies : Clinical studies have explored the efficacy of similar compounds in treating various conditions, including cancer and infectious diseases. For example, compounds structurally related to N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide have shown promising results in preliminary trials for their anticancer effects .

Industry

  • Material Development : The compound is being explored for its potential in developing new materials with specific properties. Its chemical structure allows for modifications that can tailor materials for particular applications.
  • Industrial Catalysts : It may also serve as a catalyst in industrial processes, improving efficiency and reducing environmental impact through greener chemistry approaches.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound belongs to a broader class of imidazo[2,1-b]thiazole derivatives. Below is a comparative analysis of structurally related molecules:

Compound Name Substituents on Imidazothiazole Core Phenyl/Naphthyl Substituents Biological Activity (IC₅₀ or EC₅₀) Reference ID
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) 5-(N,N-dimethylaminomethyl), 6-(4-methylsulfonylphenyl) None COX-2 inhibition: 1.2 µM
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) None, core unmodified 4-(Methylsulfonylphenyl) COX-2 inhibition: 1.4 µM
N-(4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butyl)-2-naphthamide (1) None (non-imidazothiazole) 2-Naphthamide Not reported (structural analogue)
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole (3) 6-(4-methoxyphenyl), 2-(4-fluoro-3-nitrophenyl) None Antibacterial activity (qualitative)

Key Observations :

  • Substituent Effects : The 3-methyl group on the imidazothiazole core in the target compound may enhance metabolic stability compared to unsubstituted analogues (e.g., compound 5 in the table) .
  • Naphthamide vs. Naphthamide’s larger aromatic surface may improve binding to hydrophobic enzyme pockets .
  • Heterocycle Variations : Replacement of imidazo[2,1-b]thiazole with imidazo[2,1-b]-1,3,4-thiadiazole (as in compound 3) reduces COX-2 affinity but introduces antibacterial properties .

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